3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate
CAS No.: 869341-54-8
Cat. No.: VC7569684
Molecular Formula: C25H22O7S
Molecular Weight: 466.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869341-54-8 |
---|---|
Molecular Formula | C25H22O7S |
Molecular Weight | 466.5 |
IUPAC Name | [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C25H22O7S/c1-15-5-9-19(10-6-15)33(27,28)32-18-8-12-21-20(14-18)16(2)24(25(26)31-21)17-7-11-22(29-3)23(13-17)30-4/h5-14H,1-4H3 |
Standard InChI Key | WGODCWSNOHCBLK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key components:
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A chromen-2-one (coumarin) backbone substituted with a methyl group at position 4 and a 3,4-dimethoxyphenyl group at position 3.
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A 4-methylbenzenesulfonate (tosyl) group esterified to the hydroxyl oxygen at position 6 of the coumarin ring.
The IUPAC name, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate, reflects this arrangement. The sulfonate group enhances solubility in polar solvents compared to non-esterified coumarins .
Stereoelectronic Features
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Methoxy substituents on the phenyl ring at position 3 donate electron density via resonance, stabilizing the coumarin core .
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The tosyl group introduces steric bulk and polar sulfonate moieties, likely influencing intermolecular interactions in crystalline or solution states .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous coumarin sulfonates are typically synthesized via:
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Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
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Sulfonation/Esterification: Reaction of the hydroxylated coumarin intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Example Reaction Scheme:
Ts = 4-methylbenzenesulfonyl .
Analytical Characterization
Hypothetical spectral data based on structural analogs:
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 3.8–4.2 (moderate lipophilicity due to methoxy and tosyl groups) .
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Solubility: Enhanced aqueous solubility compared to non-sulfonated coumarins (~50–100 µg/mL in PBS at pH 7.4).
Stability Profile
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Hydrolytic Stability: Susceptible to cleavage under alkaline conditions (pH > 9) due to sulfonate ester lability .
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Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry extrapolation) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of:
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Anticoagulants: Structural motifs align with warfarin derivatives .
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Antiviral agents: Sulfonate esters show activity against RNA viruses.
Material Science
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